
tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate, also known as TMOC, is an organic compound with a unique structure and properties. It is a white solid at room temperature and is soluble in various organic solvents, such as acetone and ethyl acetate. TMOC has a broad range of applications in the pharmaceutical and chemical industries, including as a catalyst in organic synthesis, a reagent in organic synthesis, and as a drug in drug delivery systems.
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is not fully understood. However, it is believed that the reaction proceeds through a nucleophilic substitution reaction. In this reaction, the carbamate group of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate acts as a nucleophile and attacks the electrophilic carbon atom of the substrate. The reaction results in the formation of a new C-N bond, and the release of the leaving group.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate are not well understood. However, it has been shown to be non-toxic in animal models, suggesting that it is relatively safe for use in laboratory experiments. Additionally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate has been shown to have antioxidant and anti-inflammatory properties in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate in laboratory experiments is its high solubility in various organic solvents, which makes it easy to use and handle. Additionally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is relatively non-toxic, making it safe for use in laboratory experiments. The main limitation of using tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate in laboratory experiments is its relatively low reactivity, which can make it difficult to use in some reactions.
Zukünftige Richtungen
The future directions for the use of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate are numerous. It could be used in the synthesis of more complex organic compounds, such as peptides and heterocyclic compounds. Additionally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate could be used in the synthesis of new materials for use in medical devices, such as drug-eluting stents. Furthermore, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate could be used in the development of new drugs, such as antibiotics and anticancer drugs. Finally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate could be used in the development of new drug delivery systems, such as nanoparticles and liposomes.
Synthesemethoden
Tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is synthesized from tert-butyl alcohol and 1-oxo-1lambda6-thiomorpholine by a carbamate synthesis reaction. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures between 60-80 °C and at a pressure of 1-2 atm. The reaction is exothermic, and the yield of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is typically greater than 90%.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, a reagent for organic synthesis, and as a drug in drug delivery systems. tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate has been used in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anticancer drugs. Additionally, tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate has been used in the synthesis of materials for use in medical devices, such as drug-eluting stents.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-oxo-1,4-thiazinan-1-ylidene)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-15(13)6-4-10-5-7-15/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRCXNRCHGJCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=S1(=O)CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

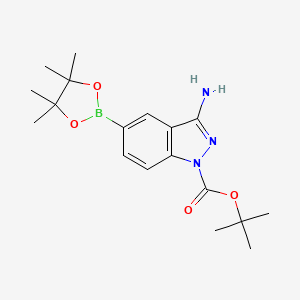
![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
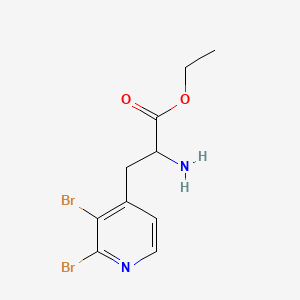
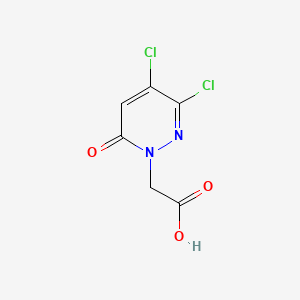
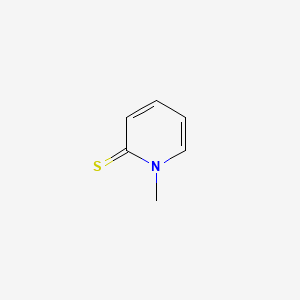
![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)

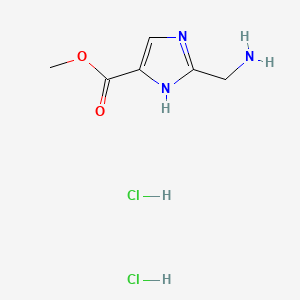
![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)
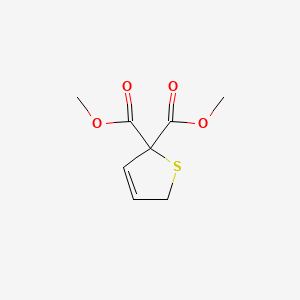
![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)

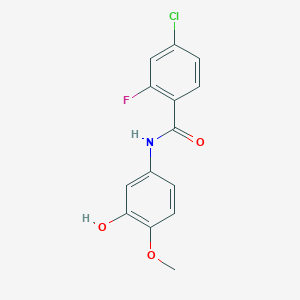
![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)